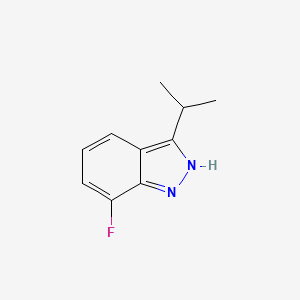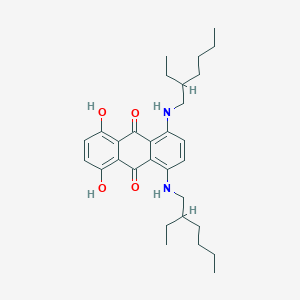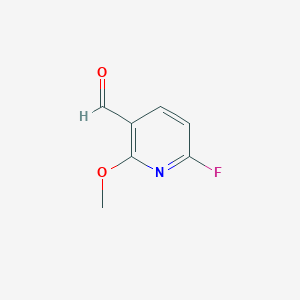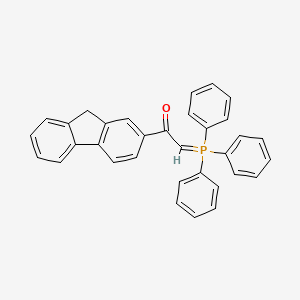
1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorenyl group and a triphenylphosphoranylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 9H-fluoren-2-yl ketone with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylphosphoranylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the phosphorus atom. In organic electronics, its unique electronic properties are exploited to enhance the performance of devices like OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanol: Similar structure but with an alcohol group instead of a ketone.
9-Fluorenone: Lacks the triphenylphosphoranylidene moiety but shares the fluorenyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranylidene moiety but lacks the fluorenyl group.
Uniqueness
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the fluorenyl and triphenylphosphoranylidene groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.
Eigenschaften
CAS-Nummer |
88092-98-2 |
|---|---|
Molekularformel |
C33H25OP |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-(9H-fluoren-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H25OP/c34-33(26-20-21-32-27(23-26)22-25-12-10-11-19-31(25)32)24-35(28-13-4-1-5-14-28,29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-21,23-24H,22H2 |
InChI-Schlüssel |
SOHHQKAPSOMKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



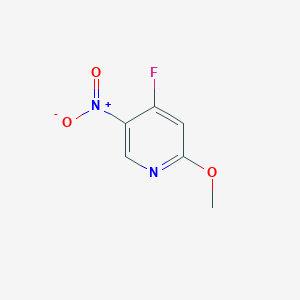


![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

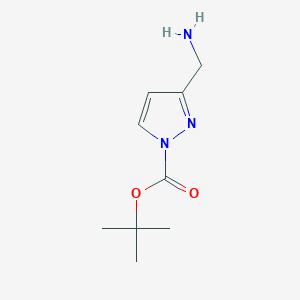
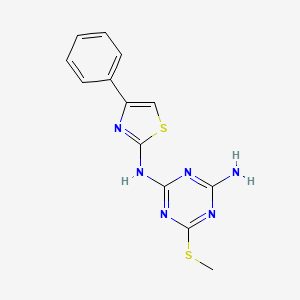
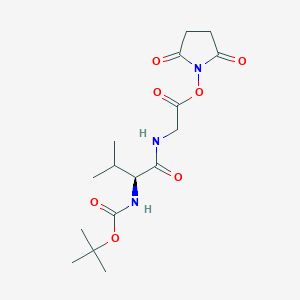
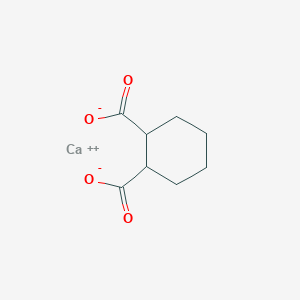
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
